molecular formula C11H13NO5 B4187562 4-isopropoxy-3-methoxy-5-nitrobenzaldehyde

4-isopropoxy-3-methoxy-5-nitrobenzaldehyde

Cat. No. B4187562
M. Wt: 239.22 g/mol
InChI Key: PPFDTGKKTMZWHG-UHFFFAOYSA-N
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Description

4-isopropoxy-3-methoxy-5-nitrobenzaldehyde, also known as IMNB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. IMNB is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a precursor in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 4-isopropoxy-3-methoxy-5-nitrobenzaldehyde is not yet fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
4-isopropoxy-3-methoxy-5-nitrobenzaldehyde has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of fungal growth, and the suppression of bacterial growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-isopropoxy-3-methoxy-5-nitrobenzaldehyde in lab experiments is its relatively low toxicity compared to other chemical compounds. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving 4-isopropoxy-3-methoxy-5-nitrobenzaldehyde. Some of these include the development of new drugs and therapies for cancer and infectious diseases, as well as the exploration of its potential as a catalyst in organic synthesis reactions.
In conclusion, 4-isopropoxy-3-methoxy-5-nitrobenzaldehyde is a versatile and promising chemical compound that has the potential to make significant contributions to various fields of scientific research. Its unique properties and potential applications make it an exciting area of study for researchers around the world.

Scientific Research Applications

4-isopropoxy-3-methoxy-5-nitrobenzaldehyde has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

3-methoxy-5-nitro-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-7(2)17-11-9(12(14)15)4-8(6-13)5-10(11)16-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFDTGKKTMZWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1OC)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-nitro-4-propan-2-yloxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.